(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal serves as a vital intermediate in the biosynthesis of mannose, a crucial sugar molecule found in plants, animals, and microorganisms. Several enzymes, including phosphomannose isomerase and phosphomannose mutase, utilize this compound in the conversion of other sugars like fructose-6-phosphate into mannose-6-phosphate. Understanding this pathway helps researchers explore carbohydrate metabolism and its regulation in various biological systems. [Source: National Center for Biotechnology Information, PubChem - (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal, ()]
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal can be further processed into mannose-1-phosphate, which acts as a precursor for N-linked glycosylation. This process involves attaching sugar molecules to proteins, significantly impacting their folding, stability, and function. Research on (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal contributes to a deeper understanding of protein glycosylation and its role in various cellular processes, aiding in the development of therapeutic strategies targeting glycosylation-related diseases. [Source: National Institutes of Health, Glycosylation, ()]
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal, commonly known as gulose, is a sugar aldehyde with the molecular formula C₆H₁₂O₆ and a molecular weight of 180.16 g/mol. It features a six-carbon backbone with five hydroxyl (OH) groups and an aldehyde (CHO) group. The specific stereochemistry indicated by the (2S,3S,4R,5R) configuration plays a crucial role in its biological activity and chemical reactivity. This compound is primarily synthesized for research purposes and is not typically found in significant amounts in nature .
Gulose and its derivatives are important intermediates in carbohydrate metabolism. They play roles in various biological processes including energy production and cellular signaling. The hydroxyl groups enhance solubility and reactivity with other biomolecules, which can influence metabolic pathways and interactions with enzymes . Additionally, studies suggest potential roles in modulating immune responses and cellular communication due to their structural properties.
The synthesis of (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal can be achieved through several methods:
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal has various applications:
Research has shown that (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal interacts with various biomolecules:
Several compounds share structural similarities with (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
D-Glucose | Six-carbon structure with five hydroxyl groups | Most abundant naturally occurring monosaccharide |
D-Mannose | Similar structure but different stereochemistry | Important for cell recognition processes |
D-Galactose | Contains an epimeric configuration at C-4 | Key component of lactose |
These compounds differ primarily in their stereochemistry and biological roles. While they share a common backbone and functional groups that contribute to their solubility and reactivity as sugars or sugar derivatives, their unique configurations lead to distinct biochemical properties and functions .